molecular formula C13H9N3S2 B4420699 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile

3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B4420699
M. Wt: 271.4 g/mol
InChI Key: PYHWLSGOSWQRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile (AMT) is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. AMT is a member of the thienopyridine family, which has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit antitumor activity against several types of cancer cells, including breast, lung, and prostate cancer. It has also been shown to have anti-inflammatory and antimicrobial effects, making it a promising candidate for the development of new drugs.
In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors. In organic electronics, this compound has been found to exhibit good charge transport properties, making it a promising candidate for the development of high-performance organic electronic devices.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines and to have antimicrobial activity against a wide range of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to have anti-inflammatory and antimicrobial effects, making it a promising candidate for the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. In addition, this compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various biological processes.
However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions in the study of 3-amino-6-methyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile, including the development of new drugs based on its antitumor, anti-inflammatory, and antimicrobial effects. In addition, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the use of this compound as a building block for the synthesis of novel organic semiconductors may lead to the development of high-performance electronic devices with improved efficiency and stability.

properties

IUPAC Name

3-amino-6-methyl-4-thiophen-2-ylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3S2/c1-7-5-8(9-3-2-4-17-9)11-12(15)10(6-14)18-13(11)16-7/h2-5H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHWLSGOSWQRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C#N)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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